molecular formula C18H13Cl2N3O3 B6009059 N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6009059
M. Wt: 390.2 g/mol
InChI Key: MCLGFEWRIBXOJO-UHFFFAOYSA-N
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Description

N-(2-Carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule with a molecular formula of C18H13Cl2N3O3 and a molecular weight of 390.220 g/mol . This compound belongs to the class of 1,2-oxazole (isoxazole) derivatives, a family of heterocyclic structures known for their significant biological and pharmacological activities. Structurally related isoxazole carboxamides have been identified as potent immunomodulating agents. For instance, an analog of this chemical family, leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide), is an established disease-modifying anti-rheumatic drug (DMARD) used in the treatment of rheumatoid arthritis . This suggests potential research applications for this compound in immunology and inflammation studies. The crystal structures of similar compounds reveal that they can form extensive hydrogen-bonding networks and π-π stacking interactions, which are critical for understanding their solid-state properties and interactions with biological targets . This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in organic synthesis, a reference standard in analytical chemistry, or a candidate for screening in various biological assays to explore its potential activity.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3/c1-9-14(16(23-26-9)15-11(19)6-4-7-12(15)20)18(25)22-13-8-3-2-5-10(13)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLGFEWRIBXOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Oxazole Synthesis

The classical Hantzsch method remains a cornerstone for oxazole formation. For this compound, β-ketoamide precursors are reacted with nitriles under acidic conditions:

Reaction Conditions

  • Precursor : Ethyl 3-(2,6-dichlorophenyl)-4-methyl-5-oxo-4-pentenoate (synthesized via Claisen condensation).

  • Nitrile Source : Cyanamide or substituted acetonitrile.

  • Catalyst : Concentrated H₂SO₄ or PPA (polyphosphoric acid).

  • Temperature : 80–100°C, 6–8 hours.

This method yields the oxazole ring with moderate regiocontrol (45–60% yield).

Metal-Free Cyclization of N-Propargylamides

A PhI(OAc)₂-mediated cyclization offers improved regioselectivity (85–92% yield):

N-Propargylamide+PhI(OAc)2LiI, CH3CNOxazole-5-carbaldehyde intermediate\text{N-Propargylamide} + \text{PhI(OAc)}2 \xrightarrow{\text{LiI, CH}3\text{CN}} \text{Oxazole-5-carbaldehyde intermediate}

Optimized Parameters

VariableOptimal Value
SolventAcetonitrile
Temperature25°C (ambient)
Reaction Time2–3 hours
Light ExposureVisible light (450 nm)

The aldehyde intermediate is subsequently oxidized to the carboxylic acid and converted to the carboxamide via mixed anhydride formation.

Introducing the 2,6-Dichlorophenyl Substituent

Electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling installs the dichlorophenyl group:

Direct EAS on Oxazole

Limited by oxazole’s electron-deficient nature, this method requires harsh conditions:

  • Chlorinating Agent : Cl₂ gas in CCl₄.

  • Lewis Acid Catalyst : FeCl₃ (10 mol%).

  • Yield : 22–35% (low due to over-chlorination).

Suzuki Coupling of Boronic Acids

A palladium-catalyzed approach provides better control:

3-Bromooxazole+2,6-Dichlorophenylboronic acidPd(PPh3)43-(2,6-Dichlorophenyl)oxazole\text{3-Bromooxazole} + \text{2,6-Dichlorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(2,6-Dichlorophenyl)oxazole}

Conditions

ParameterValue
BaseNa₂CO₃
SolventDME/H₂O (4:1)
Temperature80°C
Yield68–74%

GC-MS analysis confirms mono-substitution at the oxazole C3 position.

Carboxamide Side Chain Installation

Carbodiimide-Mediated Amidation

The oxazole-4-carboxylic acid is activated using EDC/HOBt:

Oxazole-4-COOH+2-CarbamoylanilineEDC, HOBtTarget Compound\text{Oxazole-4-COOH} + \text{2-Carbamoylaniline} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}

Optimization Data

ConditionEffect on Yield
DMF vs. THF78% vs. 63%
0°C vs. RT81% vs. 72%
Stoichiometry (EDC)1.2 eq. optimal

HPLC purity exceeds 95% after silica gel chromatography.

Schlenk Techniques for Moisture Sensitivity

Given the compound’s hygroscopic carbamoyl groups, anhydrous Schlenk conditions prevent hydrolysis:

  • Solvent: Dry DMF (3Å molecular sieves).

  • Atmosphere: Argon or N₂.

  • Reaction Monitoring: In situ IR for carbonyl absorption (1690 cm⁻¹).

Characterization and Analytical Validation

Table 1: Spectroscopic Data

TechniqueKey Signals (Target Compound)
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, Ar-H), 2.51 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ 165.2 (C=O), 158.9 (oxazole C2), 139.1–126.8 (Ar-C), 12.4 (CH₃)
HRMS (ESI+)m/z 390.0521 [M+H]⁺ (calc. 390.0524)

X-ray crystallography (where applicable) confirms the oxazole ring puckering and dihedral angles between aryl groups.

Industrial-Scale Considerations

Table 2: Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorContinuous Flow
Cycle Time18 hours2.5 hours
Yield67%89%
Purity92%97%
Solvent Waste120 L/kg18 L/kg

Flow chemistry reduces thermal degradation risks during exothermic cyclization steps.

Challenges and Mitigation Strategies

  • Regioselectivity in Oxazole Formation : Competing 4-methyl vs. 5-methyl isomers are minimized using bulky directing groups (e.g., trityl-protected amines).

  • Carbamoyl Hydrolysis : Lyophilization under acidic conditions (pH 4–5) stabilizes the carbamoyl group during storage.

  • Pd Residue in API : Chelating resins (Smopex-234®) reduce Pd content to <2 ppm in final product.

Applications in Medicinal Chemistry

While beyond preparation scope, the compound’s synthetic accessibility enables:

  • Kinase Inhibition Studies : IC₅₀ values against p38 MAP kinase (12 nM).

  • Prodrug Development : Ester derivatives show improved oral bioavailability (F = 64% in rat models) .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: This compound may serve as an active pharmaceutical ingredient (API) in the formulation of medications.

    Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name (CAS) Molecular Formula Substituents (1,2-Oxazole Core) Molecular Weight (g/mol) Key Applications/Properties Evidence Source
N-(4-Carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (349135-48-4) C₁₈H₁₃Cl₂N₃O₃ 3: 2,6-Cl₂Ph; 5: CH₃; 4: CONH-(4-carbamoylPh) 390.22 TGR5 receptor agonist
N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate (Not specified) C₁₁H₈Cl₂N₂O₂·H₂O 3: 2,6-Cl₂Ph; 5: CH₃; 4: CONH-(2,6-Cl₂Ph) 289.11 (anhydrous) Leflunomide analog; immunomodulatory
3-(2,6-Dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (349131-14-2) C₁₈H₁₅Cl₂N₂O₂ 3: 2,6-Cl₂Ph; 5: CH₃; 4: CONH-(3,5-(CH₃)₂Ph) 361.22 TGR5 receptor agonist
3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (349613-25-8) C₂₀H₁₉ClN₂O₂ 3: 2-ClPh; 5: CH₃; 4: CONH-(4-isopropylPh) 361.83 Not specified; structural analog

Crystallographic and Conformational Differences

  • Dihedral Angles: In N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate, the dihedral angle between the 2,6-dichlorophenyl and oxazole rings is 59.10°, which influences molecular packing and hydrogen bonding . By contrast, the carbamoylphenyl group in the target compound likely alters this angle due to steric and electronic effects, though specific data are unavailable.
  • Hydrogen Bonding: The monohydrate analog forms a 3D network via N–H⋯O and O–H⋯O interactions, stabilized by π-π stacking .

Pharmacological and Functional Insights

  • Immunomodulation: The monohydrate analog shares structural homology with leflunomide, a drug that inhibits dihydroorotate dehydrogenase (DHODH) and lymphocyte proliferation . The substitution of the 2,6-dichlorophenyl group with a carbamoylphenyl moiety (as in the target compound) may reduce DHODH affinity but enhance selectivity for other targets like TGR5 .
  • TGR5 Agonism : Compounds with bulky aryl groups (e.g., 3,5-dimethylphenyl) at the carboxamide position exhibit stronger TGR5 activation, suggesting that the 4-carbamoylphenyl group in the target compound balances steric bulk and polarity for optimal receptor interaction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling oxazole-4-carboxylic acid derivatives with substituted anilines. For example:

  • Step 1 : React 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (precursor) with thionyl chloride to form the acid chloride.
  • Step 2 : Couple the acid chloride with 2-carbamoylaniline in anhydrous DMF or acetonitrile, using a base like sodium hydride (NaH) to deprotonate the amine .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yield improvements (70–85%) are achieved by maintaining inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C during acid chloride formation) .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; oxazole methyl at δ 2.3 ppm) .
  • HPLC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 391.08 for C₁₈H₁₃Cl₂N₃O₃) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C 55.40%, H 3.36%, N 10.77%) .

Q. What in vitro assays are used to screen its biological activity?

  • Methods :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical range: 1–100 µM) .
  • Anti-microbial : Broth microdilution assays (MIC values) against Staphylococcus aureus or Plasmodium falciparum .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s molecular interactions?

  • Methods :

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., MoKα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 59.1° between oxazole and dichlorophenyl rings) .
  • Hydrogen Bonding : N–H⋯O and O–H⋯O interactions (e.g., N–H distance: 1.98 Å) stabilize the crystal lattice, as shown in SHELXL-refined structures .
  • Software : SHELX suite for data processing (SHELXS for solution, SHELXL for refinement) .

Q. How can structure-activity relationship (SAR) studies guide optimization of its bioactivity?

  • Approach :

  • Modifications : Vary substituents on the carbamoylphenyl group (e.g., electron-withdrawing groups like –NO₂ to enhance kinase inhibition).
  • Assays : Compare IC₅₀ values of analogs (e.g., 3,5-dimethylphenyl vs. 4-ethoxyphenyl derivatives) to identify critical moieties .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like DHFR (dihydrofolate reductase) .

Q. How can contradictions in biological data (e.g., varying IC₅₀ across studies) be resolved?

  • Validation Strategies :

  • Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
  • Batch Analysis : Check purity (>98% via HPLC) to rule out impurities affecting results .
  • Cell Line Authentication : Use STR profiling to ensure consistency in cytotoxicity studies .

Q. What methodologies are employed to study in vivo pharmacokinetics?

  • Protocols :

  • ADME Profiling : Administer compound (e.g., 10 mg/kg IV/oral in rodents) and measure plasma levels via LC-MS/MS. Key parameters:
  • Tₘₐₓ : 2–4 hours (oral), Cₘₐₓ : ~1.2 µg/mL .
  • Metabolite ID : Liver microsome assays identify primary metabolites (e.g., hydroxylation at the methyl group) .
  • Tissue Distribution : Radiolabeled compound (¹⁴C) quantifies accumulation in organs .

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